methyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines a chromene moiety with a cyclopenta[b]thiophene ring system, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene and cyclopenta[b]thiophene intermediates, followed by their coupling under specific conditions. For instance, the chromene intermediate can be synthesized through a condensation reaction involving appropriate aldehydes and ketones, while the cyclopenta[b]thiophene intermediate can be obtained via cyclization reactions involving thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
METHYL 2-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Mechanism of Action
The mechanism by which METHYL 2-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2H/4H-Chromenes: These compounds share the chromene moiety and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Coumarin Derivatives: Coumarins also contain a benzopyrone structure and are known for their diverse pharmacological activities.
Uniqueness
What sets METHYL 2-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE apart is its combination of the chromene and cyclopenta[b]thiophene moieties, which imparts unique chemical reactivity and potential for diverse applications. This dual functionality is not commonly found in other similar compounds, making it a valuable subject for further research and development .
Properties
Molecular Formula |
C21H19NO5S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl 2-[(5,7-dimethyl-4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO5S/c1-10-7-11(2)17-13(23)9-15(27-14(17)8-10)19(24)22-20-18(21(25)26-3)12-5-4-6-16(12)28-20/h7-9H,4-6H2,1-3H3,(H,22,24) |
InChI Key |
ZYBZDTLXHDWSRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC)C |
Origin of Product |
United States |
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